molecular formula C₁₄H₂₆O₃ B1145110 Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate CAS No. 412027-13-5

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate

Cat. No.: B1145110
CAS No.: 412027-13-5
M. Wt: 242.35
InChI Key:
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Description

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is an organic compound with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.35. It is also known by its IUPAC name, ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-2-oxobutyrate
  • Ethyl 2-acetyl-4-methylpentanoate
  • Ethyl 2,2-dimethyl-3-oxopropionate

Uniqueness

Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is unique due to its specific structural features, such as the presence of two isobutyl groups and a methyl group on the oxopropionate backbone. These structural characteristics confer distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications.

Properties

CAS No.

412027-13-5

Molecular Formula

C₁₄H₂₆O₃

Molecular Weight

242.35

Synonyms

Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate;  2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; 

Origin of Product

United States

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